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Dermatan Sulfate (>90per cent)

Cat. No.: B1161930
CAS No.: 54328-33-5
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Description

Historical Context of Glycosaminoglycan Research and Dermatan Sulfate (B86663) Discovery

The journey into understanding dermatan sulfate is deeply rooted in the broader history of glycosaminoglycan (GAG) research. Initially, these complex carbohydrates, found on cell surfaces and in the extracellular matrix, were challenging to study due to their heterogeneity. oup.com Early research in the 20th century led to the investigation of "chondromucoid" from cartilage and anticoagulant preparations like heparin from the liver. nih.gov These substances were initially termed "mucopolysaccharides." oup.com

Dermatan sulfate was first isolated from porcine skin in the 1940s by Karl Meyer. nih.govfrontiersin.org It was initially called "chondroitin sulfate B" because of its structural similarities to other chondroitin (B13769445) sulfates. numberanalytics.com However, further studies revealed key structural differences, leading to its reclassification as a distinct GAG. numberanalytics.com The development of advanced analytical techniques in the 1970s, such as improved isolation and chromatographic procedures, was a turning point. These methods allowed for the purification and detailed analysis of tissue proteoglycans and GAGs, including dermatan sulfate. nih.gov

Overview of Proteoglycan Families and the Position of Dermatan Sulfate

Proteoglycans are a major component of the extracellular matrix and are composed of a core protein covalently linked to one or more GAG chains. physio-pedia.comresearchgate.net The classification of proteoglycans can be based on the nature of their GAG chains or their size. physio-pedia.com

Dermatan sulfate chains are found attached to various core proteins, forming dermatan sulfate proteoglycans (DSPGs). oup.com These proteoglycans are integral to the structure and function of various tissues. numberanalytics.comnih.gov

Table 1: Classification of Major Proteoglycan Families and the Role of Dermatan Sulfate

Proteoglycan FamilyKey MembersPrimary GAG ChainsLocationAssociation with Dermatan Sulfate
Small Leucine-Rich Proteoglycans (SLRPs) Decorin, Biglycan (B1168362), Fibromodulin, LumicanChondroitin Sulfate, Dermatan Sulfate, Keratan (B14152107) SulfateExtracellular MatrixDecorin and biglycan are prominent DSPGs. oup.comphysio-pedia.com
Lecticans (Hyalectans) Aggrecan, Versican, Neurocan, BrevicanChondroitin SulfateCartilage, Blood Vessels, SkinWhile primarily containing chondroitin sulfate, some members like versican can also be modified with dermatan sulfate. nih.govphysio-pedia.com
Syndecans Syndecan-1, -2, -3, -4Heparan Sulfate, Chondroitin SulfateCell SurfacesSyndecans are transmembrane proteoglycans that can carry both heparan sulfate and chondroitin/dermatan sulfate chains. nih.gov
Glypicans Glypican-1 to -6Heparan SulfateCell Surfaces (GPI-anchored)Primarily carry heparan sulfate.
Basement Membrane Proteoglycans Perlecan, Agrin, Type XVIII CollagenHeparan SulfateBasement MembranesPrimarily carry heparan sulfate. nih.gov

This table provides an overview of major proteoglycan families and indicates where dermatan sulfate chains are typically found.

Dermatan sulfate itself is a linear polysaccharide composed of repeating disaccharide units of N-acetylgalactosamine (GalNAc) and L-iduronic acid (IdoA) or D-glucuronic acid (GlcA). numberanalytics.comwikipedia.org The presence of IdoA, which is formed by the epimerization of GlcA, is a key feature that distinguishes dermatan sulfate from chondroitin sulfate and gives the polysaccharide chain greater flexibility. nih.gov This structural characteristic allows for specific interactions with a variety of proteins. nih.gov

Fundamental Significance of Dermatan Sulfate in Biological Systems

Dermatan sulfate is not merely a structural component; it plays a crucial role in a wide array of biological processes. oup.compatsnap.com Its functions are diverse and vital for tissue development, homeostasis, and response to injury and disease. oup.comfrontiersin.org

Key Biological Roles of Dermatan Sulfate:

Extracellular Matrix Organization: Dermatan sulfate proteoglycans, such as decorin, bind to collagen fibrils and are believed to be essential for the proper assembly and structural integrity of the extracellular matrix. oup.compatsnap.com

Cellular Processes: It is involved in regulating critical cellular activities, including cell proliferation, migration, and differentiation. nih.govpatsnap.combioiberica.com

Wound Healing and Fibrosis: Dermatan sulfate plays a role in tissue repair and is implicated in fibrotic processes. oup.comwikipedia.orgpatsnap.com Increased deposition of dermatan sulfate is observed in conditions like pulmonary fibrosis. nih.govphysiology.org In skin repair, it is involved in the formation of fibrotic scars. nih.gov

Coagulation: Dermatan sulfate has anticoagulant properties. patsnap.compatsnap.com It significantly enhances the activity of heparin cofactor II, a potent inhibitor of thrombin, a key enzyme in the blood clotting cascade. oup.combioiberica.comthieme-connect.com This interaction is enhanced a thousand-fold in the presence of dermatan sulfate. bioiberica.com

Cardiovascular Health: It is found in blood vessels and heart valves and is implicated in cardiovascular diseases. oup.comwikipedia.org Dermatan sulfate proteoglycans can bind to low-density lipoproteins (LDL), potentially contributing to their retention in atherosclerotic plaques. frontiersin.orgnih.gov

Infectious Diseases: Dermatan sulfate can act as a target for bacterial and viral pathogens for attachment and invasion. oup.com It has also been associated with an increased resistance to infectious diseases. bioiberica.com

Cancer: Alterations in dermatan sulfate expression and structure are associated with cancer progression. frontiersin.orgpatsnap.combioiberica.com It can influence tumor growth and metastasis by modifying the tumor microenvironment and interacting with growth factors like hepatocyte growth factor. patsnap.combioiberica.comnih.gov Some studies suggest it may also induce necroptosis (a form of programmed cell death) in certain cancer cells. researchgate.netmdpi.com

Nervous System Development: High levels of dermatan sulfate proteoglycans are present during brain development, suggesting important functions in this process. bioiberica.com

The diverse functions of dermatan sulfate are largely determined by its specific sulfation patterns, which create unique binding sites for a multitude of proteins, including growth factors, cytokines, and extracellular matrix components. oup.comnumberanalytics.comfrontiersin.org This structural heterogeneity allows dermatan sulfate to act as a key regulator in a vast number of physiological and pathological processes. oup.comfrontiersin.org

Properties

CAS No.

54328-33-5

Molecular Formula

N/A

Synonyms

Chondroitin Sulfate B Sodium Salt;  Chondroitin Sulfate Type B Sodium Salt;  Dermatan Sulfate Sodium Salt; 

Origin of Product

United States

Molecular Biology and Biosynthesis of Dermatan Sulfate

Enzymatic Pathways and Genetic Regulation of Dermatan Sulfate (B86663) Biosynthesis

The biosynthesis of dermatan sulfate (DS) is a multi-step process involving a series of enzymatic reactions and is tightly regulated at the genetic level. ontosight.ai It shares its initial biosynthetic pathway with chondroitin (B13769445) sulfate (CS), with the key distinguishing step being the epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). ontosight.aikegg.jp This process is orchestrated by a cohort of specific enzymes, including glycosyltransferases, epimerases, and sulfotransferases, whose coordinated action ensures the correct assembly and modification of the dermatan sulfate chain. nih.gov

Initiation of Glycosaminoglycan Chain Synthesis: Linker Region Formation

The synthesis of both chondroitin sulfate and dermatan sulfate chains begins with the formation of a specific tetrasaccharide linker region attached to a serine residue of a core protein, forming a proteoglycan. ontosight.ainih.gov This process is a prerequisite for the polymerization of the repeating disaccharide units that form the main chain of these glycosaminoglycans (GAGs). nih.gov

The assembly of this linker region, which has the structure GlcAβ1–3Galβ1–3Galβ1–4Xylβ1–O–Ser, occurs in a stepwise manner through the action of specific glycosyltransferases: frontiersin.orgglycoforum.gr.jp

Xylosyltransferase (XylT): The process is initiated by the transfer of a xylose (Xyl) residue from UDP-xylose to a specific serine residue on the core protein. nih.govresearchgate.net This reaction is catalyzed by xylosyltransferases I and II, encoded by the XYLT1 and XYLT2 genes, respectively. nih.govfrontiersin.org This initial step is thought to occur in the endoplasmic reticulum or a pre-Golgi compartment. researchgate.netmdpi.com

Galactosyltransferase I (GalT-I): Next, a galactose (Gal) residue is added to the xylose from UDP-galactose by β1,4-galactosyltransferase I (B4GALT7). frontiersin.orgdovepress.com

Galactosyltransferase II (GalT-II): A second galactose residue is then transferred to the first galactose by β1,3-galactosyltransferase II (B3GALT6). nih.govresearchgate.net

Glucuronyltransferase I (GlcAT-I): The linker region is completed by the addition of a glucuronic acid (GlcA) residue to the second galactose by β1,3-glucuronyltransferase I (B3GAT3). glycoforum.gr.jpresearchgate.net

The formation of this tetrasaccharide linker is a critical control point, as its absence prevents the synthesis of both chondroitin and dermatan sulfate chains. glycoforum.gr.jp

Elongation of Chondroitin Precursor Chains

Following the completion of the linker region, the polysaccharide chain is elongated by the alternating addition of N-acetylgalactosamine (GalNAc) and GlcA residues, forming a chondroitin precursor chain. ontosight.aikegg.jpnih.gov This polymerization process is catalyzed by a family of enzymes known as chondroitin synthases (CHSY), which possess dual glycosyltransferase activities. frontiersin.org

The key enzymes and factors involved in the elongation of the chondroitin precursor chain include:

N-acetylgalactosaminyltransferase-I (GalNAcT-I): The addition of the first GalNAc residue to the linker region is a committing step towards the synthesis of chondroitin/dermatan sulfate chains. researchgate.netdovepress.com This reaction is catalyzed by enzymes encoded by the CSGALNACT1 and CSGALNACT2 genes. frontiersin.org

Chondroitin Synthases (CHSY): These enzymes, including CHSY1 and CHSY3, exhibit both β1,4-N-acetylgalactosaminyltransferase II (GalNAcT-II) and β1,3-glucuronyltransferase II (GlcAT-II) activities, enabling the alternating addition of GalNAc and GlcA to the growing chain. frontiersin.orgfrontiersin.org

Chondroitin Polymerizing Factors (CHPF and CHPF2): These proteins can form complexes with chondroitin synthases to facilitate the polymerization of the repeating disaccharide units of chondroitin. frontiersin.orgfrontiersin.org

The resulting chondroitin chain serves as the direct precursor for the synthesis of dermatan sulfate. plos.org

Role of Dermatan Sulfate Epimerases (DSE, DSEL/DSE2) in Iduronic Acid Formation

The defining step in dermatan sulfate biosynthesis is the conversion of D-glucuronic acid (GlcA) residues within the chondroitin precursor chain to L-iduronic acid (IdoA) residues. ontosight.ainih.gov This C5 epimerization is catalyzed by dermatan sulfate epimerases (DSEs). nih.govplos.org The introduction of IdoA residues imparts greater conformational flexibility to the polysaccharide chain, which is crucial for its biological functions. plos.org

Two enzymes with this epimerase activity have been identified in vertebrates:

Dermatan Sulfate Epimerase (DSE): Encoded by the DSE gene, this is the primary enzyme responsible for the epimerization of GlcA to IdoA. nih.govplos.org Loss-of-function mutations in the DSE gene are associated with musculocontractural Ehlers-Danlos syndrome, highlighting its critical role in connective tissue development. plos.orgnih.gov

Dermatan Sulfate Epimerase-like (DSEL or DSE2): Encoded by the DSEL gene, this enzyme also possesses GlcA C5-epimerase activity. nih.govplos.org While both DSE and DSEL contribute to IdoA formation, they exhibit distinct expression patterns and may have partially overlapping functions in different tissues. plos.org

The extent of epimerization can vary, leading to hybrid chains containing both GlcA and IdoA residues, further contributing to the structural diversity of dermatan sulfate. plos.org

Specific Sulfotransferases in Dermatan Sulfate Maturation

Following epimerization, the dermatan sulfate chain undergoes further modification through sulfation. This process is catalyzed by specific sulfotransferases that add sulfate groups to distinct positions on the GalNAc and IdoA residues. nih.govnih.gov The pattern of sulfation is a key determinant of the biological activity of dermatan sulfate, influencing its interactions with various proteins. nih.gov The universal sulfate donor for these reactions is 3'-phosphoadenosine 5'-phosphosulfate (PAPS). nih.gov

Dermatan 4-O-sulfotransferase 1 (D4ST1), encoded by the CHST14 gene, plays a pivotal role in the maturation of dermatan sulfate. nih.govplos.org This enzyme specifically catalyzes the transfer of a sulfate group to the 4-hydroxyl position of GalNAc residues that are adjacent to IdoA residues. nih.govplos.org

This 4-O-sulfation is not merely a modification but is also mechanistically linked to the epimerization process. The sulfation of GalNAc adjacent to a newly formed IdoA residue is thought to prevent the reverse epimerization of IdoA back to GlcA, thereby "locking" the dermatan structure. plos.orgresearchgate.net Consequently, D4ST1 is essential for the formation of IdoA-rich blocks within the dermatan sulfate chain. nih.gov Mutations in CHST14 lead to a deficiency in dermatan sulfate and cause a form of Ehlers-Danlos syndrome known as adducted thumb-clubfoot syndrome, underscoring the importance of this sulfation step. nih.gov

Uronyl 2-O-sulfotransferase (UST), encoded by the UST gene, is another key enzyme in the modification of dermatan sulfate. nih.govfrontiersin.org This enzyme catalyzes the transfer of a sulfate group to the 2-hydroxyl position of uronic acid residues, including both IdoA and GlcA. nih.govbiologists.com The 2-O-sulfation of IdoA residues is a common modification in dermatan sulfate and contributes to its structural heterogeneity and biological functions. jscimedcentral.com The expression of UST, along with D4ST1, is spatiotemporally regulated during development, particularly in the brain, suggesting a role for specific sulfation patterns in processes like neural network formation. nih.gov The resulting disulfated disaccharides, such as IdoA(2S)-GalNAc(4S), create specific binding sites for various signaling molecules. jscimedcentral.comnih.gov

Other Contributing Sulfotransferases

While dermatan 4-O-sulfotransferase (D4ST1), encoded by CHST14, is a key enzyme in the sulfation of dermatan sulfate (DS), other sulfotransferases also contribute to the structural diversity of DS chains by modifying both the N-acetylgalactosamine (GalNAc) and iduronic acid (IdoA) residues. frontiersin.orgbiologists.com These modifications are critical for the generation of specific binding sites for various proteins, thereby modulating the biological functions of dermatan sulfate proteoglycans (DSPGs).

One such enzyme is uronyl 2-O-sulfotransferase (UST) , which is encoded by the UST gene. frontiersin.orgencyclopedia.pub UST catalyzes the transfer of a sulfate group from the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the C-2 position of IdoA residues within the dermatan chain. frontiersin.orgmdpi.com Although 4-O-sulfation of GalNAc is the predominant modification in mammals, 2-O-sulfation of IdoA also occurs and is crucial for specific biological activities. encyclopedia.pubmdpi.com

Furthermore, the chondroitin sulfate (CS) sulfotransferases can act on the chondroitin precursor backbone before or during its conversion to dermatan sulfate. These include:

Chondroitin 4-O-sulfotransferases (C4STs) , such as C4ST-1 (encoded by CHST11) and C4ST-2 (encoded by CHST12), which preferentially sulfate GalNAc residues adjacent to glucuronic acid (GlcA). frontiersin.orgbiologists.com

Chondroitin 6-O-sulfotransferase (C6ST-1) , encoded by CHST3, which transfers a sulfate group to the C-6 position of GalNAc residues. frontiersin.org

GalNAc 4-O-sulfate 6-O-sulfotransferase (GalNAc4S-6ST) , encoded by CHST15, which is responsible for creating disulfated disaccharide units by adding a 6-O-sulfate to a 4-O-sulfated GalNAc residue. frontiersin.org

The action of these sulfotransferases on the precursor chain can influence the subsequent epimerization process and the final sulfation pattern of the mature DS chain. mdpi.com For instance, 4-O-sulfation of GalNAc residues in both CS and DS can inhibit the action of DS-epimerase (DSE), thereby "locking in" the configuration of the uronic acid as either GlcA or IdoA. mdpi.commdpi.com This interplay between sulfotransferases and epimerases is a key mechanism for regulating the disaccharide composition of the final glycosaminoglycan (GAG) chain. researchgate.net

Intracellular Trafficking and Compartmentalization of Dermatan Sulfate Synthesis

The biosynthesis of dermatan sulfate is a complex, spatially organized process that occurs within the secretory pathway of the cell, primarily in the endoplasmic reticulum (ER) and the Golgi apparatus. encyclopedia.pubnih.gov The synthesis is initiated on specific serine residues of core proteins destined to become proteoglycans. encyclopedia.pub

The initial steps of GAG chain synthesis begin in the endoplasmic reticulum and cis-Golgi compartments . encyclopedia.pub This involves the formation of a common tetrasaccharide linker region (GlcA-Gal-Gal-Xyl) attached to the core protein. The synthesis is initiated by the transfer of xylose (Xyl) from UDP-Xyl to the serine residue, a reaction catalyzed by xylosyltransferase (XYLT). encyclopedia.pub

Following the formation of the linker region, the polysaccharide chain is elongated and modified as it transits through the successive compartments of the Golgi apparatus . nih.govresearchgate.net The elongation of the chondroitin backbone, the precursor to dermatan sulfate, occurs through the alternating addition of GlcA and GalNAc residues by glycosyltransferases such as chondroitin synthase (CHSY). frontiersin.org

The critical modification steps that define dermatan sulfate—epimerization and sulfation—also take place in the Golgi. nih.gov DS-epimerases (DSE and DSEL) convert specific GlcA residues to IdoA. frontiersin.org Subsequently, various sulfotransferases, including D4ST1 and UST, add sulfate groups to specific positions on the GalNAc and IdoA residues, respectively. frontiersin.orgmdpi.com The enzymes responsible for these modifications are membrane-bound proteins of the Golgi.

Once synthesized and modified, the completed dermatan sulfate proteoglycans are packaged into transport vesicles. researchgate.net These vesicles then move to the plasma membrane for secretion into the extracellular matrix or for incorporation into the cell membrane itself, where they perform their diverse biological roles. researchgate.netnih.gov

Molecular Control Mechanisms of Dermatan Sulfate Chain Length and Disaccharide Composition

The final structure of a dermatan sulfate chain, including its length and the specific sequence of its disaccharide units, is not template-driven but is instead controlled by a complex interplay of several molecular factors within the Golgi apparatus. oup.com

Chain Length Regulation: The length of the DS chain, which typically consists of 50 to 200 repeating disaccharide units, is determined by the coordinated activities of glycosyltransferases involved in chain elongation and the termination signals that halt polymerization. encyclopedia.pubnih.gov The availability of the core protein and the activities of chondroitin polymerizing factors, which possess both glucuronyltransferase and N-acetylgalactosaminyltransferase activities, are crucial determinants of the final chain length. frontiersin.org Growth factors have also been shown to influence GAG chain length; for example, transforming growth factor-β (TGF-β) treatment has been observed to increase the chain length of chondroitin sulfate in several cell types. oup.com

Disaccharide Composition Regulation: The disaccharide composition, particularly the ratio of IdoA to GlcA, is a critical feature of DS that dictates its biological function. oup.comoup.com This composition is primarily regulated by the activity of two DS-epimerases, DSE and DSEL, which convert GlcA to IdoA at the polymer level. frontiersin.orgresearchgate.net The extent of this epimerization is tissue-specific and developmentally regulated, resulting in CS-DS hybrid chains with varying IdoA content. encyclopedia.pub

The sulfation pattern also plays a crucial role in controlling the disaccharide composition. The activity of D4ST1 is essential for the formation of IdoA-rich blocks. biologists.com Conversely, 4-O-sulfation of GalNAc residues adjacent to a uronic acid can inhibit the epimerase from acting, effectively fixing the uronic acid's configuration. mdpi.com A defect in D4ST1 can lead to a "back-epimerization" where IdoA is converted back to GlcA, resulting in an aberrant shift from DS to CS synthesis. mdpi.com

External signals can also modulate the disaccharide makeup. Treatment of human lung fibroblasts with TGF-β1 has been shown to decrease the IdoA content in decorin and biglycan (B1168362), indicating that the activity of polymer-modifying enzymes like C-5 epimerase can be regulated by growth factors. oup.com The intricate balance between glycosyltransferases, epimerases, and sulfotransferases ultimately determines the unique and functionally significant structure of each DS chain. researchgate.netoup.com

Post-Translational Modifications of Dermatan Sulfate Proteoglycans

Dermatan sulfate proteoglycans undergo significant post-translational modifications that are essential for their structure, localization, and function. nih.govresearchgate.net These modifications occur both on the core protein and the attached dermatan sulfate chains.

Modifications of the Glycosaminoglycan Chain: The dermatan sulfate chain itself is subject to extensive modifications after the initial polymerization of the chondroitin backbone. These are more accurately termed post-polymerization modifications and include:

Epimerization: The conversion of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) by DS-epimerases is a fundamental modification that defines the chain as dermatan sulfate. frontiersin.orgresearchgate.net

Sulfation: The addition of sulfate groups to the C-4 position of GalNAc, the C-2 position of IdoA, and potentially the C-6 position of GalNAc by specific sulfotransferases creates enormous structural diversity. frontiersin.orgnih.gov This variable sulfation pattern is critical for generating specific binding sites for growth factors, cytokines, and other extracellular matrix components. oup.comnih.gov

Modifications of the Core Protein: The protein component of the proteoglycan also undergoes crucial post-translational modifications. A key modification is proteolysis , the cleavage of the core protein by proteases. nih.govresearchgate.net Proteolysis is an irreversible modification that can have profound effects on proteoglycan function. nih.gov It is required for the maturation of some proteoglycans, the shedding of cell-surface proteoglycan ectodomains, and the generation of biologically active fragments. nih.gov Dysregulated proteolysis of proteoglycans is implicated in various diseases. nih.govresearchgate.net

Structural Heterogeneity and Microdiversity of Dermatan Sulfate

Analytical Methodologies for Disaccharide Compositional Analysis

The analysis of dermatan sulfate's disaccharide composition is fundamental to understanding its structure-function relationship. Various analytical techniques are employed to depolymerize the DS chain and quantify the resulting disaccharides.

A common approach involves enzymatic digestion of DS using chondroitinases, such as chondroitinase ABC, AC, and B. nih.gov These enzymes cleave the polysaccharide chain, releasing unsaturated disaccharides that can be separated and quantified. nih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis. Several HPLC methods have been developed:

Strong Anion-Exchange (SAX) HPLC: This method effectively separates disaccharides based on their charge, which is determined by the number and position of sulfate (B86663) groups. mdpi.comresearchgate.net It allows for the quantification of various sulfated and non-sulfated disaccharides. researchgate.net

Reversed-Phase Ion-Pairing HPLC (RP-IP HPLC): This technique separates the variously sized, sulfated ∆-saccharides and has been instrumental in elucidating the disaccharide sequence of portions of dermatan sulfate. nih.gov

Amido and Amino Columns: HPLC methods using amido and amino columns under acidic conditions have been developed for the separation and quantification of underivatized 4- and 6-sulfated disaccharides. mdpi.com

For enhanced sensitivity, especially with limited biological samples, fluorescent labeling of disaccharides with agents like 2-aminoacridone (B130535) (AMAC) followed by reversed-phase HPLC is employed. This method allows for the analysis of nanogram quantities of GAGs. oup.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a highly sensitive and specific method for analyzing disaccharides from DS, as well as other GAGs like keratan (B14152107) sulfate and heparan sulfate. nih.govresearchgate.net This technique is particularly useful for clinical diagnosis and for analyzing complex biological samples. nih.gov

The following table summarizes common analytical methods for DS disaccharide analysis:

Analytical TechniquePrincipleKey ApplicationsReferences
Enzymatic Digestion with ChondroitinasesCleavage of glycosidic bonds to produce unsaturated disaccharides.Initial step for most compositional analysis methods. nih.gov
Strong Anion-Exchange HPLC (SAX-HPLC)Separation based on the charge of sulfated disaccharides.Quantification of different sulfated disaccharide units. mdpi.comresearchgate.net
Reversed-Phase Ion-Pairing HPLC (RP-IP HPLC)Separation of sulfated Δ-saccharides.Sequencing of DS fragments. nih.gov
Fluorescent Labeling with Reversed-Phase HPLCIncreased sensitivity for detecting small amounts of disaccharides.Analysis of GAGs from scarce biological samples. oup.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Highly sensitive and specific identification and quantification of disaccharides.Clinical diagnostics and analysis of complex biological mixtures. nih.govresearchgate.net

Patterns of Sulfation and Their Functional Significance

The biological activities of dermatan sulfate are profoundly influenced by its sulfation patterns. numberanalytics.com The type and location of sulfate groups on the repeating disaccharide units create specific binding sites for various proteins, thereby modulating numerous physiological and pathological processes. frontiersin.orgnih.gov

The primary repeating disaccharide unit of DS consists of L-iduronic acid (IdoA) and N-acetylgalactosamine (GalNAc). oup.com Sulfation can occur at several positions:

4-O-sulfation of GalNAc is a common modification. oup.commdpi.com

6-O-sulfation of GalNAc also occurs. oup.com

2-O-sulfation of IdoA is another key modification. oup.commdpi.com

Disulfated units , such as those containing both 4-O- and 6-O-sulfation on GalNAc, or 2-O-sulfation on IdoA and 4-O- or 6-O-sulfation on GalNAc, contribute to the structural diversity. oup.comfrontiersin.org

The specific arrangement of these sulfated units is not random but is controlled by a suite of sulfotransferase enzymes. mdpi.com This controlled synthesis encrypts functional information into the GAG chain. oup.com

Functional Significance of Sulfation Patterns:

Protein Binding and Signaling: The sulfation patterns create specific recognition motifs for a wide array of proteins, including growth factors, cytokines, and cell surface receptors. frontiersin.orgnumberanalytics.com For instance, the interaction of DS with fibroblast growth factor-2 (FGF-2) and FGF-7 is dependent on specific sulfation patterns, with 4-O-sulfation being a critical requirement for FGF-dependent cell proliferation. sigmaaldrich.com

Neuritogenesis: Oversulfated DS, particularly those containing IdoA residues and specific disulfated units like IdoUA(2-O-sulfate)-GalNAc(4-O-sulfate) (iB), has been shown to promote neurite outgrowth. jscimedcentral.comnih.govnih.gov

Anticoagulant Activity: While heparin is the more potent anticoagulant, certain oversulfated DS derivatives can also exhibit anticoagulant properties, primarily through their interaction with heparin cofactor II. researchgate.net

Tissue Development and Homeostasis: The balance between different sulfation patterns, such as the ratio of 4-O-sulfation to 6-O-sulfation, is crucial for tissue development and maintenance. frontiersin.org For example, an imbalance in this ratio has been implicated in chronic inflammatory skin diseases. frontiersin.org

The following table details some of the known sulfated disaccharide units in dermatan sulfate and their associated functions:

Sulfated Disaccharide UnitAbbreviationFunctional SignificanceReferences
IdoA-GalNAc(4-O-sulfate)iAPrincipal disaccharide in many DS chains; involved in various protein interactions. nih.gov
IdoA(2-O-sulfate)-GalNAc(4-O-sulfate)iBCritical for neuritogenic activity and plays a role in cerebellar development. nih.gov
IdoA-GalNAc(6-O-sulfate)iCContributes to the overall structural diversity and function. researchgate.net
GlcA/IdoA(2-O-sulfate)-GalNAc(6-O-sulfate)D/iDInvolved in the development of the cerebellum. nih.gov
GlcA/IdoA-GalNAc(4,6-O-disulfate)E/iEPlays a role in cerebellar development and can inhibit midkine-mediated neuronal cell adhesion. jscimedcentral.comnih.gov

Linkage Region Diversity and Core Protein Association

Dermatan sulfate chains are not typically found as free polysaccharides in vivo. Instead, they are covalently attached to specific serine residues on core proteins to form proteoglycans (DSPGs). frontiersin.orgfrontiersin.org This attachment occurs through a specific tetrasaccharide linkage region. frontiersin.org

The common linkage region has the structure: -GlcAβ1-3Galβ1-3Galβ1-4Xylβ1-O-Serine , where GlcA is glucuronic acid, Gal is galactose, and Xyl is xylose. frontiersin.orglu.se This same linkage region is also found in heparan sulfate proteoglycans. lu.se

While the core tetrasaccharide is generally conserved, some microheterogeneity can exist within the linkage region itself. Modifications such as O-sulfation of the galactose residues and phosphorylation of the xylose residue have been reported, adding another layer of structural diversity. nih.gov

The first sugar of the repeating disaccharide unit, N-acetylgalactosamine (GalNAc), is transferred to the glucuronic acid of the linkage region, initiating the elongation of the dermatan sulfate chain. frontiersin.org

Association with Core Proteins:

Dermatan sulfate chains are attached to a variety of core proteins, and the nature of the core protein significantly influences the function and localization of the resulting proteoglycan. Some well-studied DSPGs include:

Decorin: A small leucine-rich proteoglycan (SLRP) that typically carries a single DS chain. oup.com Decorin is a key component of the extracellular matrix, where it interacts with collagen fibrils and is involved in matrix assembly. oup.com

Biglycan (B1168362): Another SLRP that can have one or two DS chains. oup.com Like decorin, it is a secreted matrix protein. oup.com

Versican and Aggrecan: These are large proteoglycans that can carry numerous GAG chains, which may include DS in addition to chondroitin (B13769445) sulfate. oup.com

The type of core protein can also influence the structure of the attached DS chain, suggesting a coordinated regulation of core protein expression and GAG biosynthesis. researchgate.net

Impact of Structural Variability on Biological Function

Structure-Function Relationships:

Growth Factor Modulation: The specific structure of a DS chain determines its ability to bind and modulate the activity of growth factors like FGF-2 and hepatocyte growth factor (HGF). numberanalytics.comnih.gov This can either enhance or inhibit the growth factor's signaling, depending on the context. bioiberica.com For instance, the minimal DS structure required to activate FGF-2 is an octasaccharide, while for FGF-7, it is a decasaccharide. sigmaaldrich.com

Cell Adhesion and Migration: By interacting with cell surface receptors and extracellular matrix components, DS influences cell adhesion and migration, processes that are fundamental to development, wound healing, and cancer progression. lu.sebioiberica.com

Neuronal Development: The presence of specific oversulfated IdoA-containing disaccharides in DS chains is crucial for promoting neurite outgrowth and guiding the development of the nervous system. jscimedcentral.comnih.gov

Extracellular Matrix Assembly: DSPGs, particularly decorin, play a structural role in the organization of the extracellular matrix by binding to collagen fibrils. oup.com The flexibility of the DS chain, conferred by IdoA residues, is important for this function. researchgate.net

Pathogen Interaction: The structural variability of DS can also be exploited by pathogens, which may use specific DS structures as receptors for attachment and invasion. oup.com

The following table highlights how different structural features of dermatan sulfate impact its biological functions:

Structural FeatureImpact on Biological FunctionReferences
Iduronic Acid (IdoA) ContentConfers conformational flexibility to the chain, crucial for protein binding and matrix organization. High IdoA content can inhibit fibroblast proliferation. oup.comresearchgate.net
Specific Sulfation PatternsCreates specific binding sites for growth factors, cytokines, and other proteins, thereby modulating their activity. Essential for neuritogenesis and anticoagulant function. frontiersin.orgsigmaaldrich.comjscimedcentral.com
Chain LengthDetermines the number of potential protein binding sites and influences the avidity of interactions. Minimal chain lengths are required for certain biological activities. oup.comsigmaaldrich.com
Association with Core ProteinsDetermines the localization and overall function of the proteoglycan (e.g., matrix organization for decorin). oup.comfrontiersin.org

Hybrid Chondroitin Sulfate/Dermatan Sulfate Chains

Dermatan sulfate rarely exists as a homopolymer of IdoA-containing disaccharides. More commonly, it is found as a copolymer with chondroitin sulfate (CS), forming a single hybrid CS/DS polysaccharide chain. frontiersin.orgfrontiersin.org In these hybrid structures, blocks of IdoA-containing disaccharides (DS domains) are interspersed with blocks of GlcA-containing disaccharides (CS domains). nih.gov

The formation of these hybrid chains begins with the synthesis of a chondroitin backbone. mdpi.com Then, during or after chain elongation, some of the GlcA residues are converted to IdoA by enzymes called DS-epimerases. mdpi.comfrontiersin.org This epimerization process is often incomplete, leading to the characteristic hybrid structure. nih.gov

The distribution of DS and CS domains along the chain is not random, suggesting a regulated process. nih.gov For example, studies on porcine skin DS have revealed that it contains short CS regions and long DS regions distributed in a periodic and non-random manner. nih.gov

Functional Significance of Hybrid Chains:

The presence of both DS and CS domains within a single chain greatly expands the functional repertoire of the molecule. It allows for the integration of the distinct biological activities associated with each type of GAG.

Multiple Binding Domains: A single hybrid chain can possess binding sites for proteins that specifically recognize DS structures as well as those that bind to CS structures. researchgate.net This allows for the modulation of a wider range of biological processes.

Fine-Tuning of Biological Activity: The ratio of DS to CS domains, and their specific arrangement, can fine-tune the biological activity of the proteoglycan. For example, CS/DS hybrid chains from embryonic pig brain have been shown to have neuritogenic activity that is dependent on their IdoA content. nih.gov

Tissue-Specific Functions: The composition of CS/DS hybrid chains can vary between different tissues and during different developmental stages, reflecting their specialized roles in those contexts. mdpi.comnih.gov For instance, oversulfated CS/DS hybrid chains from hagfish notochord exhibit potent neurite outgrowth-promoting activity. nih.govcapes.gov.br

The existence of CS/DS hybrid chains underscores the remarkable complexity and functional versatility of glycosaminoglycans, allowing for a high degree of biological information to be encoded within a single polysaccharide chain.

Cellular and Molecular Interactions of Dermatan Sulfate

Identification and Characterization of Dermatan Sulfate (B86663) Binding Partners and Receptors

Dermatan sulfate proteoglycans (DSPGs) are known to bind a diverse range of molecules, including matrix proteins, growth factors, protease inhibitors, cytokines, chemokines, and pathogen virulence factors. oup.com The specificity of these interactions is often dictated by the distinct structural characteristics of the dermatan sulfate chains, such as the arrangement of sulfated iduronic acid residues.

Dermatan sulfate modulates the activity of various growth factors and cytokines, thereby influencing cellular processes like proliferation and differentiation. oup.comnih.govmdpi.com

Fibroblast Growth Factors (FGFs): Dermatan sulfate interacts with members of the FGF family. mdpi.com Notably, it has been shown to bind and potentiate the activity of FGF-2 (basic FGF) and FGF-7 (keratinocyte growth factor). oup.comnih.govnih.govbohrium.com For FGF-7, dermatan sulfate is considered a principal cofactor, essential for its proliferative effects on keratinocytes. nih.govbohrium.com The minimal size of dermatan sulfate required for promoting cell proliferation through FGF-2 is an octasaccharide. mdpi.com

Hepatocyte Growth Factor (HGF): Also known as scatter factor, HGF binds to both heparan sulfate and dermatan sulfate. oup.com The interaction with dermatan sulfate is about 10- to 100-fold weaker than with heparan sulfate. oup.com The minimal binding oligosaccharide for HGF has been identified as an octasaccharide containing unsulfated iduronic acid residues combined with 4-O-sulfated N-acetylgalactosamine. oup.com

Transforming Growth Factor-β (TGF-β): The dermatan sulfate proteoglycan decorin binds to TGF-β, which can neutralize its activity. This interaction is a key regulatory mechanism in processes such as fibrosis and cell growth.

Other Cytokines: Dermatan sulfate also exhibits significant binding affinity to pleiotrophin (B1180697) and midkine. nih.gov

Table 1: Interaction of Dermatan Sulfate with Growth Factors and Cytokines

Binding Partner Key Findings
Fibroblast Growth Factor-2 (FGF-2) Binds to and is activated by dermatan sulfate. oup.comamanote.com
Fibroblast Growth Factor-7 (FGF-7) Dermatan sulfate is the principal cofactor for its activity. nih.govbohrium.com
Hepatocyte Growth Factor (HGF) Binds to dermatan sulfate with lower affinity than heparan sulfate. oup.com
Transforming Growth Factor-β (TGF-β) Decorin, a dermatan sulfate proteoglycan, binds and neutralizes TGF-β.
Pleiotrophin Binds with significant affinity to dermatan sulfate. nih.gov
Midkine Binds with significant affinity to dermatan sulfate. nih.gov

Chemokine function is closely linked to their binding to glycosaminoglycans, including dermatan sulfate. nih.govresearchgate.net These interactions are crucial for establishing chemokine gradients, which guide leukocyte trafficking during inflammatory responses. nih.gov While the affinity of chemokines for dermatan sulfate is generally lower than for heparan sulfate, the binding is significant and contributes to the regulation of immune responses. nih.govresearchgate.net For instance, the chemokine RANTES (CCL5) has been shown to interact with dermatan sulfate. nih.gov

Dermatan sulfate is integral to the structure and function of the extracellular matrix (ECM) through its interactions with various ECM proteins. mdpi.com

Collagens: Dermatan sulfate proteoglycans, particularly decorin, bind to collagen fibrils. Decorin "decorates" these fibrils, playing a role in their assembly and organization, which is crucial for the structural integrity of connective tissues. mdpi.comoup.com

Fibronectin: Dermatan sulfate interacts with fibronectin, an interaction that is important for cell adhesion and migration. mdpi.comnih.gov

Tenascin-X: The dermatan sulfate chain of decorin binds to tenascin-X, another ECM protein that co-localizes with collagen fibrils. oup.com

Transglutaminase 2 (TG2): Dermatan sulfate chains, especially those of the proteoglycan biglycan (B1168362), are effective binding partners for TG2, an enzyme involved in cross-linking ECM proteins. plos.org This interaction can influence TG2's location and activity within the ECM. plos.org

Table 2: Interaction of Dermatan Sulfate with Extracellular Matrix Proteins

Binding Partner Key Findings
Collagens Decorin, a DSPG, binds to collagen fibrils, regulating their assembly. mdpi.comoup.com
Fibronectin Dermatan sulfate interacts with fibronectin, influencing cell adhesion. mdpi.comnih.gov
Tenascin-X The dermatan sulfate chain of decorin binds to tenascin-X. oup.com
Transglutaminase 2 (TG2) Dermatan sulfate chains, particularly from biglycan, bind to TG2. plos.org

Dermatan sulfate participates in cell-cell and cell-matrix interactions by binding to cell surface receptors and adhesion molecules.

Integrins: The dermatan sulfate proteoglycan decorin has been shown to modulate α2β1 integrin, which can impact collagen synthesis and wound healing. nih.gov

Selectins: Chondroitin (B13769445)/dermatan sulfate proteoglycans can promote inflammatory responses by binding to immune receptors like selectins. nih.gov

Intercellular Adhesion Molecule-1 (ICAM-1): Dermatan sulfate can directly activate endothelial cells, leading to an increased expression of ICAM-1. nih.gov This suggests a role for dermatan sulfate in signaling events during inflammation and injury response. nih.gov

One of the most well-characterized functions of dermatan sulfate is its role in the coagulation cascade, primarily through its interaction with heparin cofactor II (HCII). oup.comahajournals.org

Heparin Cofactor II (HCII) and Thrombin: Dermatan sulfate dramatically enhances the rate at which HCII inhibits thrombin, a key enzyme in blood coagulation. oup.comahajournals.orgnih.govacs.org This acceleration can be up to 1000-fold. oup.comacs.orgnih.gov The binding of dermatan sulfate to both HCII and thrombin is necessary for this enhanced inhibition, with the binding to thrombin being particularly critical. nih.gov The highest affinity binding site for HCII within dermatan sulfate is a specific hexasaccharide structure containing 2-O-sulfated iduronic acid and 4-O-sulfated N-acetylgalactosamine residues. oup.commdpi.comnih.gov This specific structure, however, constitutes only a small fraction of total porcine skin dermatan sulfate. oup.com

Dermatan sulfate can be exploited by various pathogens as a means of attachment to and invasion of host cells. oup.com The glycosaminoglycan chains of proteoglycans serve as binding sites for microbial virulence factors. nih.gov For example, some bacteria can secrete enzymes that degrade dermatan sulfate proteoglycans, releasing dermatan sulfate which can then neutralize host antimicrobial peptides, aiding in the evasion of the host's immune defense. nih.gov

Mechanisms of Dermatan Sulfate-Mediated Ligand Presentation and Sequestration

Dermatan sulfate acts as a crucial regulator of signaling events by binding to and modulating the activity of various growth factors and cytokines. This interaction can either present these ligands to their respective receptors, thereby enhancing signaling, or sequester them to dampen their activity.

One of the most well-documented interactions is with the Fibroblast Growth Factor (FGF) family . Dermatan sulfate has been shown to bind directly to FGF-2 and FGF-7, promoting their signaling activity. nih.govnih.gov Studies have demonstrated that dermatan sulfate can effectively substitute for heparan sulfate in supporting FGF-2-mediated cell proliferation. nih.gov The binding affinity of dermatan sulfate for FGF-2 has been determined, with a dissociation constant (Kd) of approximately 2.48 µM. nih.govresearchgate.net The minimal size of a dermatan sulfate oligosaccharide required for FGF-2 activation is an octasaccharide, while a decasaccharide is necessary for FGF-7 activation. nih.gov These interactions are dependent on the specific sulfation patterns within the dermatan sulfate chain. nih.gov

Dermatan sulfate also plays a significant role in modulating the activity of Hepatocyte Growth Factor/Scatter Factor (HGF/SF) . It binds to HGF/SF with high affinity, acting as a co-receptor in the activation of the Met receptor. nih.govportlandpress.comnih.gov The interaction between dermatan sulfate and HGF/SF is crucial for downstream signaling, including the activation of the Erk pathway, which leads to cellular responses such as migration. nih.govportlandpress.comnih.gov The affinity of this binding can be remarkably high, with a dissociation constant in the nanomolar range, particularly with certain structurally unique forms of dermatan sulfate. nih.govnih.gov The minimal dermatan sulfate oligosaccharide that can bind to HGF/SF has been identified as an octasaccharide. oup.com

LigandInteracting Dermatan Sulfate StructureBinding Affinity (Kd)Functional Outcome
Fibroblast Growth Factor-2 (FGF-2) Octasaccharide (minimum)2.48 µMPromotion of cell proliferation nih.govnih.govresearchgate.net
Fibroblast Growth Factor-7 (FGF-7) Decasaccharide (minimum)Not specifiedPromotion of cell proliferation nih.gov
Hepatocyte Growth Factor/Scatter Factor (HGF/SF) Octasaccharide (minimum)~1 nM (for Ascidian DS)Co-receptor for Met activation, stimulation of Erk pathway and cell migration nih.govportlandpress.comnih.govoup.com
Midkine Low sulfated DSSignificant affinityNot specified nih.gov
Pleiotrophin Low sulfated DSSignificant affinityNot specified nih.gov
Stromal cell-derived factor-1β Low sulfated DSSignificant affinityNot specified nih.gov

Role of Dermatan Sulfate in Cell Adhesion and Migration Mechanisms

Dermatan sulfate is intrinsically involved in the regulation of cell adhesion and migration, processes fundamental to development, wound healing, and cancer progression. mdpi.comwikipedia.orgnih.gov Its presence in the extracellular matrix and on the cell surface allows it to influence cell-matrix and cell-cell interactions.

Dermatan sulfate proteoglycans (DSPGs), such as decorin, can modulate cell adhesion to extracellular matrix proteins like fibronectin. biologists.com Studies have shown that DSPGs can inhibit fibronectin-mediated cell adhesion. biologists.com The dermatan sulfate chains themselves are essential for this inhibitory activity. biologists.com Conversely, in some cellular contexts, dermatan sulfate is necessary for proper cell adherence and migration on fibronectin substrates. mdpi.com

In the context of cancer, the role of dermatan sulfate in cell migration and invasion is particularly prominent. nih.gov For instance, in esophagus squamous cell carcinoma, an increase in dermatan sulfate and the enzymes responsible for its synthesis is observed. nih.gov The iduronic acid component of dermatan sulfate has been shown to be critical for the migration and invasion of these cancer cells. nih.gov Downregulation of the enzyme responsible for producing iduronic acid leads to decreased cell migration and invasion, which is associated with reduced binding of HGF and subsequent inhibition of signaling pathways that control the cytoskeleton and focal adhesions. nih.gov

The interaction of dermatan sulfate with various signaling molecules, as detailed in the previous section, directly impacts cell migration. For example, the potentiation of HGF/SF signaling by dermatan sulfate leads to a migratory response in cells. nih.govportlandpress.comnih.gov

Influence of Dermatan Sulfate on Intracellular Signaling Pathways (e.g., ERK1/2, Wnt, TGF-β, EGFR)

Dermatan sulfate exerts a profound influence on intracellular signaling cascades, thereby regulating a wide range of cellular functions including proliferation, differentiation, and survival.

ERK1/2 Pathway: The activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is a common downstream effect of dermatan sulfate-mediated growth factor signaling. As mentioned previously, dermatan sulfate's interaction with HGF/SF is a potent stimulator of the ERK pathway. nih.govnih.govmdpi.com This activation is a key mechanism through which dermatan sulfate promotes cell migration. nih.govnih.gov Similarly, the promotion of FGF-2 function by dermatan sulfate also involves the activation of downstream signaling cascades that include the ERK1/2 pathway. nih.govmdpi.com In esophagus squamous cell carcinoma, the presence of iduronic acid in dermatan sulfate is crucial for efficient HGF-mediated signaling through ERK1/2. nih.gov

Wnt Pathway: Dermatan sulfate proteoglycans, such as biglycan, are known to interact with components of the Wnt signaling pathway. nih.gov While the direct interaction of the dermatan sulfate chain with Wnt proteins is less characterized compared to heparan sulfate, the involvement of DSPGs suggests a regulatory role for dermatan sulfate in this critical developmental pathway. nih.govfrontiersin.org

TGF-β Pathway: The Transforming Growth Factor-β (TGF-β) signaling pathway is significantly modulated by dermatan sulfate and its proteoglycans. Decorin, a prominent DSPG, is a well-known biological ligand for TGF-β. nih.gov TGF-β itself can regulate the synthesis of dermatan sulfate proteoglycans by cells. nih.govoup.com For example, TGF-β1 induces the accumulation of a chondroitin sulfate/dermatan sulfate proteoglycan in alveolar type II cells. nih.gov Biglycan, another DSPG, also interacts with TGF-β, and this interaction is essential for its function in the extracellular matrix. nih.gov

EGFR Pathway: The influence of dermatan sulfate on the Epidermal Growth Factor Receptor (EGFR) signaling pathway appears to be more indirect. One study has shown that dermatan sulfate epimerase-1, a key enzyme in dermatan sulfate biosynthesis, can promote an aggressive glioma cell phenotype by enhancing the signaling of heparin-binding EGF-like growth factor (HB-EGF) through the ErbB receptor family, which includes EGFR. nih.gov This suggests that the specific structure of dermatan sulfate may play a role in modulating the activity of EGFR ligands. nih.gov

Signaling PathwayInteracting MoleculesCellular ContextEffect of Dermatan Sulfate
ERK1/2 HGF/SF, FGF-2Various cell types, including cancer cellsPotentiation of growth factor-induced activation, leading to increased cell migration and proliferation nih.govnih.govnih.govmdpi.com
Wnt Biglycan (DSPG)Not specifiedRegulation of Wnt signaling through DSPG interactions nih.gov
TGF-β Decorin (DSPG), Biglycan (DSPG)Alveolar type II cells, fibroblastsModulation of TGF-β activity; TGF-β can induce DSPG synthesis nih.govnih.govoup.com
EGFR HB-EGF (via DSE-1)Glioma cellsIndirect enhancement of signaling through the ErbB receptor family nih.gov

Physiological Roles and Functional Implications of Dermatan Sulfate

Contribution to Extracellular Matrix Organization and Remodeling

Dermatan sulfate (B86663) is integral to the structure and function of the extracellular matrix, primarily through its covalent attachment to core proteins to form dermatan sulfate proteoglycans (DSPGs). mdpi.com The most well-characterized of these are decorin and biglycan (B1168362), which are members of the small leucine-rich proteoglycan (SLRP) family. mdpi.comresearchgate.net These DSPGs play a crucial role in the assembly and organization of collagen fibrils, the primary structural component of the ECM in many connective tissues. mdpi.comnih.gov

Decorin, as its name suggests, "decorates" the surface of collagen fibrils. oup.com The core protein of decorin binds directly to collagen, while the pendant DS chain interacts with other matrix components, influencing the spacing and diameter of collagen fibrils. mdpi.comboisestate.edu This regulation is essential for the tensile strength and integrity of tissues such as skin, tendons, and bone. nih.gov Biglycan, which typically has two DS chains, also participates in collagen fibril organization and is crucial for the structural integrity of the bone matrix. nih.govnews-medical.net

Table 1: Key Dermatan Sulfate Proteoglycans in ECM Organization

Proteoglycan Primary Function in ECM Key Interacting Molecules
Decorin Regulation of collagen fibrillogenesis, modulation of fibril diameter and spacing. mdpi.comnih.gov Type I collagen, fibronectin, tenascin-X. oup.com
Biglycan Organization of collagen fibrils, particularly in bone matrix; regulation of bone mineralization. nih.govnews-medical.net Type I collagen, growth factors (e.g., TGF-β).

Role in Tissue Morphogenesis and Development

Dermatan sulfate's influence on ECM organization has profound implications for the development and shaping of various tissues. nih.govmdpi.com Its interactions with growth factors and cell surface receptors modulate critical signaling pathways that orchestrate cell proliferation, differentiation, and migration during morphogenesis. mdpi.combioiberica.com

In the skeleton, the DSPGs biglycan and decorin are highly expressed in areas of both endochondral and intramembranous bone formation. nih.govnih.gov They are not only involved in the structural organization of the collagenous bone matrix but also in the regulation of osteoblast differentiation and bone mineralization. nih.govnih.gov Biglycan has been shown to be particularly important for bone mass and fracture toughness. news-medical.netnewswise.com The glycosaminoglycan chains of these proteoglycans can change from dermatan sulfate to chondroitin (B13769445) sulfate as osteoblasts differentiate, indicating a dynamic role for these molecules throughout skeletal development. nih.gov Biglycan can also activate signaling pathways, such as the MAPK pathways, which are crucial for osteoblast differentiation. nih.gov Deficiencies in biglycan can lead to a significant decrease in trabecular bone mass. news-medical.netnewswise.com

Dermatan sulfate participates in the complex process of blood vessel formation. It can modulate the activity of various pro- and anti-angiogenic growth factors, such as fibroblast growth factors (FGFs) and hepatocyte growth factor (HGF). nih.govuss.cl By binding to these growth factors, DS can either present them to their cell surface receptors, thereby enhancing their signaling, or sequester them to limit their activity. nih.gov Endocan, a soluble DSPG, is known to regulate cell function through its interactions with growth factors and integrins, influencing processes like angiogenesis. mdpi.com The specific sulfation patterns within the DS chains are critical in determining these interactions and their functional outcomes.

As a major component of the skin, dermatan sulfate is essential for its structural integrity and tensile strength. oup.comwikipedia.org The proper organization of collagen fibrils, mediated by decorin, is crucial for preventing skin fragility. mdpi.comnih.gov Genetic disorders that affect the biosynthesis of DS often result in skin hyperextensibility and poor wound healing, underscoring its importance in cutaneous development and maintenance. mdpi.com During wound repair, there is an increased synthesis of DSPGs like decorin, which helps to organize the newly formed ECM. nih.govpatsnap.com The expression of DS is also responsive to the physical environment of the cells, with a three-dimensional matrix inducing its synthesis, which is relevant to the in vivo dermal environment. nih.gov

In the central nervous system (CNS), dermatan sulfate plays multifaceted roles in development and homeostasis. jscimedcentral.comjscimedcentral.com Hybrid chondroitin/dermatan sulfate chains are involved in the proliferation of neural stem cells and the formation of neural networks. mdpi.comnih.gov They achieve this by capturing and presenting heparin-binding growth factors to neural cells. nih.gov

DS has been shown to promote neurite outgrowth, a fundamental process in the formation of neuronal connections. mdpi.com Specifically, DS can enhance neuronal differentiation in both mouse embryonic stem cells and human neural stem cells. nih.gov In mouse embryonic stem cells, DS activates the extracellular signal-regulated kinase 1/2 pathway, leading to accelerated neurite outgrowth. mdpi.comnih.gov The sulfation pattern of DS is a key determinant of its neuritogenic activity. jscimedcentral.comnih.gov Furthermore, DS exhibits neuroprotective properties. For instance, dermatan sulfate derived from the marine organism Phallusia nigra has demonstrated antioxidant and neuroprotective effects in cell culture models of neurodegeneration. mdpi.comjscimedcentral.com

Table 2: Research Findings on Dermatan Sulfate in Neuronal Development

Research Finding Model System Outcome Reference
Promotion of neuronal differentiation and neurite outgrowth Mouse embryonic stem cells Activation of ERK1/2 pathway. mdpi.comnih.gov
Promotion of neuronal differentiation and migration Human neural stem cells No significant effect on neurite outgrowth. nih.gov
Neuroprotective and antioxidant effects Neuro-2A cell line with rotenone-induced damage Increased neurite length and reduced cell death. jscimedcentral.comnih.gov

Modulation of Coagulation Cascades

One of the most extensively studied biological activities of dermatan sulfate is its role as an anticoagulant. mdpi.combioiberica.com DS exerts its primary anticoagulant effect by potentiating the activity of heparin cofactor II (HCII), a serine protease inhibitor (serpin) that specifically inhibits thrombin, a key enzyme in the coagulation cascade. oup.comnih.gov The binding of DS to HCII induces a conformational change in the serpin, accelerating the rate of thrombin inhibition by up to 1000-fold. mdpi.comoup.com

This mechanism is distinct from that of heparin, which primarily acts through antithrombin III. nih.gov The interaction between DS and HCII is highly specific and is influenced by the structure of the DS chain, particularly the presence of 2-O-sulfated iduronic acid and 4-O-sulfated N-acetylgalactosamine residues. oup.com A specific hexasaccharide sequence within the DS chain has been identified as having a high affinity for HCII. nih.govnih.gov

Dermatan sulfate is a more potent inhibitor of clot-bound thrombin compared to unfractionated heparin. thieme-connect.com This is a significant property as clot-bound thrombin is relatively protected from inhibition by heparin-antithrombin III complexes and can contribute to thrombus growth. thieme-connect.com In experimental models, DS has been shown to reduce fibrin-rich thrombus formation in a dose-dependent manner. ahajournals.org

Table 3: Key Interactions of Dermatan Sulfate in the Coagulation Cascade

Interacting Protein Effect of Interaction Key Structural Features of DS
Heparin Cofactor II (HCII) ~1000-fold potentiation of thrombin inhibition. mdpi.comoup.com Specific hexasaccharide sequences; presence of IdoA(2S)-GalNAc(4S) units. oup.comnih.gov
Thrombin (clot-bound) Direct inhibition, more potent than heparin. thieme-connect.com Not fully elucidated, but distinct from HCII-mediated inhibition.

Molecular Regulation of Inflammatory Responses

Dermatan sulfate (>90%) plays a significant role in the molecular regulation of inflammatory responses through its interactions with a variety of signaling molecules. As a glycosaminoglycan, its structure, particularly the presence of iduronic acid and specific sulfation patterns, allows it to bind and modulate the activity of chemokines, cytokines, and their receptors.

Dermatan sulfate has been shown to interact with several chemokines, which are critical for leukocyte trafficking during inflammation. oup.com For instance, it binds to RANTES (Regulated on Activation, Normal T Cell Expressed and Secreted), also known as CCL5, a chemokine involved in the recruitment of leukocytes. mdpi.com The binding affinity of RANTES to different glycosaminoglycans follows the order of heparin > dermatan sulfate > heparan sulfate, indicating a significant interaction. oup.com Dermatan sulfate also binds to other inflammatory mediators such as Macrophage Inflammatory Peptides (MIP-1α and MIP-1β) and Monocyte Chemoattractant Protein-1 (MCP-1). oup.com

Furthermore, dermatan sulfate interacts with pro-inflammatory cytokines like Interferon-gamma (IFN-γ). mdpi.com It can facilitate the presentation of IFN-γ by mast cells, thereby influencing the communication between different immune cells. mdpi.com The proteoglycan decorin, which contains a dermatan sulfate chain, has been reported to enhance the stability of IFN-γ and potentiate its signaling pathways. mdpi.com Dermatan sulfate is also recognized by the Receptor for Advanced Glycation End products (RAGE), a multi-ligand receptor of the immunoglobulin superfamily that mediates inflammatory responses in innate immunity. mdpi.com The interaction is dependent on the sulfation patterns and disaccharide composition of the dermatan sulfate chain. mdpi.com

Some studies have highlighted the anti-inflammatory potential of dermatan sulfate. For example, dermatan sulfate isolated from the ascidian Styela plicata has been shown to reduce the infiltration of lymphocytes and macrophages in a rat model of colitis. taylorandfrancis.com It has also been observed to inhibit the production of nitric oxide and prostaglandin (B15479496) E2, key mediators of inflammation. taylorandfrancis.com

Table 1: Interaction of Dermatan Sulfate with Inflammatory Molecules

Interacting Molecule Type Functional Implication
RANTES (CCL5) Chemokine Modulation of leukocyte recruitment oup.commdpi.com
MIP-1α, MIP-1β Chemokines Regulation of leukocyte trafficking oup.com
MCP-1 Chemokine Regulation of monocyte chemoattraction oup.com
Interferon-gamma (IFN-γ) Cytokine Potentiation of IFN-γ signaling and stability oup.commdpi.com
RAGE Receptor Activation of RAGE-mediated signaling pathways mdpi.com

Role in Fibrosis and Wound Repair Mechanisms

Dermatan sulfate (>90%) is intrinsically involved in the complex processes of fibrosis and wound repair. oup.comwikipedia.org Its presence in the extracellular matrix of the skin and other tissues positions it to interact with key growth factors and structural proteins that regulate these mechanisms. oup.comresearchgate.net

During wound healing, dermatan sulfate proteoglycans are among the sulfated polysaccharides found in wound fluids. nih.gov Dermatan sulfate can bind to and modulate the activity of several fibroblast growth factors (FGFs) that are crucial for tissue regeneration. oup.com For instance, it enhances the activity of FGF-2, which promotes the proliferation of fibroblasts, and FGF-7, which stimulates the proliferation of keratinocytes. nih.gov The interaction with FGFs can involve the phosphorylation of mitogen-activated protein kinases (MAP kinases). nih.gov

Dermatan sulfate also plays a regulatory role in the activity of Transforming Growth Factor-beta (TGF-β), a key cytokine involved in fibrosis and wound healing. oup.comnih.gov By binding to TGF-β, dermatan sulfate can modulate its fibrogenic activity, which is important for controlling the extent of scarring during the healing process. nih.gov

The structural integrity of the skin and its ability to heal are dependent on the proper synthesis and organization of dermatan sulfate. mdpi.com The proteoglycan decorin, which carries a dermatan sulfate chain, binds to collagen fibrils and is involved in the assembly of the extracellular matrix, contributing to the tensile strength of the skin. oup.comtaylorandfrancis.com

Table 2: Role of Dermatan Sulfate in Wound Repair and Fibrosis

Interacting Molecule/Process Functional Outcome
Fibroblast Growth Factor-2 (FGF-2) Potentiation of activity, promotion of fibroblast proliferation oup.comnih.gov
Fibroblast Growth Factor-7 (FGF-7) Enhancement of activity, stimulation of keratinocyte proliferation nih.gov
Transforming Growth Factor-beta (TGF-β) Modulation of fibrogenic activity oup.comnih.gov
Collagen Fibrillogenesis Regulation of extracellular matrix assembly and skin tensile strength oup.comtaylorandfrancis.com

Functional Studies in Genetically Modified Organisms and Cell Culture Models

Insights into the specific functions of dermatan sulfate (>90%) have been significantly advanced through studies utilizing genetically modified organisms and in vitro cell culture models. These experimental approaches have allowed for the investigation of the consequences of altered dermatan sulfate biosynthesis or the direct effects of exogenous dermatan sulfate on cellular behavior.

Genetically Modified Organisms:

Studies in genetically modified mice have provided direct evidence for the importance of dermatan sulfate in physiological processes. For example, mice deficient in syndecan-4, a cell surface proteoglycan that can be modified with dermatan sulfate chains, exhibit delayed wound healing. oup.com

Human genetic disorders have further underscored the critical roles of dermatan sulfate. mdpi.com Mutations in the genes encoding enzymes essential for dermatan sulfate biosynthesis, such as dermatan 4-O-sulfotransferase 1 (CHST14) and dermatan sulfate epimerase (DSE), lead to a form of Ehlers-Danlos syndrome. mdpi.commdpi.com This connective tissue disorder is characterized by skin hyperextensibility, joint hypermobility, and tissue fragility. mdpi.comsemanticscholar.org Knockout mouse models with mutations in these genes replicate many of the phenotypes observed in human patients, including skin fragility and skeletal abnormalities, confirming the indispensable role of dermatan sulfate in maintaining the integrity of connective tissues. mdpi.com Zebrafish models with loss-of-function alleles in genes for chondroitin/dermatan sulfate biosynthetic enzymes have also been generated, showing distinct craniofacial defects. nih.gov

Cell Culture Models:

In vitro studies using various cell types have elucidated the direct effects of dermatan sulfate on cellular functions. Cell culture experiments have demonstrated that dermatan sulfate can stimulate the proliferation of fibroblasts, a key cell type in wound healing and fibrosis. nih.gov Furthermore, in vitro scratch assays have shown that dermatan sulfate can promote the migration of fibroblasts, which is a critical step in closing a wound. nih.gov

Dermatan sulfate has also been shown to have effects on immune cells in culture. It is a potent stimulator of B-cell proliferation, particularly CD5+ B-cells. nih.gov In cultures of breast cancer cells, different structural variants of dermatan sulfate have been shown to affect cell viability. mdpi.com

Table 3: Summary of Findings from Genetically Modified Organisms and Cell Culture Models

Model System Key Findings
Syndecan-4 deficient mice Delayed wound healing oup.com
CHST14 and DSE knockout mice Skin fragility, skeletal defects, recapitulation of Ehlers-Danlos syndrome phenotypes mdpi.com
Zebrafish mutants (e.g., csgalnact1a-/-) Craniofacial defects nih.gov
Fibroblast cell culture Stimulation of proliferation and migration nih.gov
B-cell culture Potent stimulation of proliferation nih.gov
Breast cancer cell lines Effects on cell viability mdpi.com

Dermatan Sulfate in Pathophysiological Processes Mechanistic Research

Mechanistic Contributions to Connective Tissue Disorders

Dermatan sulfate (B86663) (DS), a critical component of the extracellular matrix (ECM), plays a vital role in maintaining the structural integrity of connective tissues. mdpi.comnih.gov Its interactions with matrix proteins, such as collagen, are fundamental for tissue architecture and function. mdpi.com Consequently, defects in the biosynthesis of dermatan sulfate proteoglycans (DS-PGs) or the DS chains themselves lead to a range of connective tissue disorders characterized by tissue fragility, joint hypermobility, and skin hyperextensibility. mdpi.com

Genetic mutations in the enzymes responsible for DS biosynthesis are a primary cause of these disorders. mdpi.comnih.gov For instance, deficiencies in glycosyltransferases, epimerases, and sulfotransferases disrupt the normal synthesis of DS chains. mdpi.com This leads to reduced amounts of functional DS and impairs the formation of properly structured collagen bundles, which is a key pathological feature. mdpi.com

One of the well-characterized groups of genetic disorders resulting from defects in DS biosynthesis is Ehlers-Danlos syndrome (EDS). mdpi.com Specific subtypes of EDS are directly linked to mutations in genes encoding DS biosynthetic enzymes. For example, a deficiency in galactosyltransferase I, an enzyme involved in the assembly of the DS chain, has been identified in patients with a progeroid syndrome exhibiting symptoms of EDS. nih.gov This deficiency results in the production of an immature proteoglycan with an unsubstituted xylose residue, leading to a reduced ability to form mature DS-PGs. nih.gov Similarly, mutations in CHST14, which encodes dermatan 4-O-sulfotransferase 1 (D4ST1), and in DSE, encoding dermatan sulfate epimerase, are responsible for musculocontractural types of EDS. frontiersin.org

Spondyloepimetaphyseal dysplasia is another connective tissue disorder associated with faulty DS biosynthesis, presenting with severe skeletal abnormalities such as kyphoscoliosis and joint laxity. mdpi.com The underlying mechanism involves the disruption of the ECM, impacting skeletal development and maintenance. mdpi.com

Table 1: Genetic Disorders Associated with Defective Dermatan Sulfate Biosynthesis

Disorder Affected Gene Defective Enzyme Key Clinical Features
Ehlers-Danlos Syndrome (progeroid type) B4GALT7 Galactosyltransferase I Progeroidal appearance, skin hyperextensibility, joint hypermobility. mdpi.comnih.gov
Ehlers-Danlos Syndrome (musculocontractural type 1) CHST14 Dermatan 4-O-sulfotransferase 1 (D4ST1) Skin hyperextensibility, joint hypermobility, tissue fragility. frontiersin.org
Ehlers-Danlos Syndrome (musculocontractural type 2) DSE Dermatan sulfate epimerase (DSE) Similar to type 1, with characteristic craniofacial features. frontiersin.org
Spondyloepimetaphyseal Dysplasia Various Enzymes in DS biosynthesis Kyphoscoliosis, short trunk, joint laxity, dislocations. mdpi.com

Role in Cancer Progression and Metastasis (Molecular Mechanisms)

Dermatan sulfate's involvement in cancer is multifaceted, influencing tumor cell behavior and modifying the tumor microenvironment. mdpi.compatsnap.com Alterations in the synthesis and sulfation patterns of DS are observed in various cancers, suggesting a role in tumor progression and metastasis. mdpi.com

In the tumor microenvironment, there is often a significant remodeling of DS and chondroitin (B13769445) sulfate (CS) metabolism. mdpi.comnih.gov This can manifest as an accumulation of these glycosaminoglycans, with an altered ratio of CS to DS compared to healthy tissue. mdpi.comnih.gov Furthermore, changes in the sulfation patterns of DS chains can occur, which in turn alters their binding properties to various signaling molecules. mdpi.comnih.gov

DS and DS-PGs can interact with a variety of growth factors, cytokines, and cell surface receptors, thereby modulating critical cellular processes. nih.gov For instance, DS can bind to hepatocyte growth factor/scatter factor (HGF/SF), a potent mitogen and motogen for many cell types. oup.comresearchgate.net The interaction between DS and HGF can enhance HGF-mediated signaling, promoting tumor cell migration and invasion. nih.gov In esophageal squamous cell carcinoma, an increase in DS and the enzymes responsible for its synthesis has been observed. nih.gov Downregulation of the iduronic acid-producing enzyme, DS epimerase 1, in these cancer cells led to decreased migration and invasion, which was associated with reduced HGF binding and signaling. nih.gov

The DS-PG endocan is another key player in cancer progression. mdpi.com Unlike many other proteoglycans that are bound to the cell membrane or embedded in the ECM, endocan is soluble and can regulate cell function by interacting with growth factors and integrins. mdpi.com The DS chain of endocan is crucial for its biological activity, and its removal impairs endocan's ability to promote tumor growth and angiogenesis. mdpi.com

Furthermore, DS on the surface of cancer cells can facilitate metastasis by interacting with P-selectin on platelets and endothelial cells, promoting the adhesion and spread of tumor cells. frontiersin.org

Table 2: Dermatan Sulfate's Mechanistic Roles in Cancer

Mechanism Interacting Molecules Consequence in Cancer
Growth Factor Signaling Hepatocyte Growth Factor (HGF) Enhanced tumor cell migration and invasion. nih.gov
Angiogenesis and Tumor Growth Endocan (a DS-PG) Promotion of vascular endothelial growth and tumor proliferation. mdpi.com
Metastasis P-selectin Facilitation of tumor cell adhesion to platelets and endothelium. frontiersin.org
Tumor Microenvironment Remodeling Various ECM components Altered cell signaling and creation of a permissive environment for tumor growth. patsnap.commdpi.com

Involvement in Cardiovascular Disease Pathogenesis (Molecular Mechanisms, e.g., Atherosclerosis)

Dermatan sulfate is implicated in the pathogenesis of cardiovascular diseases, particularly atherosclerosis. wikipedia.org DS-PGs, such as biglycan (B1168362) and decorin, are major components of the arterial ECM and their expression and structure can be altered in atherosclerotic plaques. oup.comsemanticscholar.org

A key mechanism by which DS contributes to atherosclerosis is its ability to bind and retain low-density lipoproteins (LDL) in the arterial intima, a critical initiating event in plaque formation. oup.comsemanticscholar.org The accumulation of LDL retained by DS-PGs can lead to lipid oxidation and subsequent inflammatory responses, driving the progression of the atherosclerotic lesion. semanticscholar.org The affinity of DS-PGs for LDL is higher than that of heparan sulfate proteoglycans, highlighting their significant role in this process. semanticscholar.org

In atherosclerotic lesions, there is an observed increase in the ratio of dermatan sulfate to chondroitin sulfate, which may be due to the selective stimulation of DS-PG production in arterial smooth muscle cells by macrophage secretory products. nih.gov This alteration in the ECM composition can further enhance LDL retention. nih.gov

The interaction of DS with heparin cofactor II (HCII) also has implications for cardiovascular disease. mdpi.comoup.com DS can potentiate the anticoagulant activity of HCII by enhancing the inhibition of thrombin. mdpi.comoup.com This anticoagulant property of DS is of interest in the development of new antithrombotic agents. oup.com

Furthermore, plasmin can stimulate the release of DS from vascular smooth muscle cells, which could in turn activate heparin cofactor II and modulate thrombosis when the vascular wall is disrupted. nih.gov

Defects in the metabolism of DS, as seen in mucopolysaccharidoses, can lead to the accumulation of DS in heart valves and coronary arteries, contributing to valvular disease, hypertrophic cardiomyopathy, and accelerated atherosclerosis. nih.gov The accumulation of DS in the coronary arteries can lead to endothelial dysfunction, a key factor in the development of atherosclerosis. nih.gov

Table 3: Dermatan Sulfate's Role in Cardiovascular Pathogenesis

Pathological Process Molecular Mechanism Consequence
Atherosclerosis Binding and retention of Low-Density Lipoprotein (LDL) by DS-PGs in the arterial wall. oup.comsemanticscholar.org Initiation and progression of atherosclerotic plaques. semanticscholar.org
Thrombosis Potentiation of heparin cofactor II-mediated thrombin inhibition. mdpi.comoup.com Modulation of blood coagulation. oup.com
Valvular and Arterial Disease Accumulation of DS due to metabolic defects (e.g., in Mucopolysaccharidoses). wikipedia.orgnih.gov Myxomatous degeneration of heart valves, coronary artery disease. wikipedia.orgnih.gov

Dermatan Sulfate in Neurological Dysfunctions (Mechanisms)

Chondroitin/dermatan sulfate proteoglycans (CSPGs/DSPGs) are significant components of the extracellular matrix in the central nervous system (CNS) and are known to be upregulated following injury. nih.gov While CSPGs are generally considered inhibitory to neural regeneration, the role of DSPGs is more complex and appears to be context-dependent. nih.gov

Following spinal cord injury, the expression of CSPGs and DSPGs increases, contributing to the formation of the glial scar, which is a major obstacle to axonal regeneration. nih.govnih.gov However, studies using mice deficient in dermatan-4O-sulfotransferase1, which lack DS but still express CS, have shown that the absence of DS leads to reduced regeneration after spinal cord injury. nih.gov This suggests that, in contrast to the inhibitory nature of CSPGs, DSPGs may have a role in promoting regeneration in the injured adult CNS. nih.govresearchgate.net

In the context of neuroinflammation, DS can be involved in modulating the inflammatory response. The structural characteristics of DS, including its sulfation patterns, can influence its interactions with various molecules involved in inflammatory signaling. frontiersin.org

Furthermore, alterations in DS metabolism are implicated in neurological deficits associated with certain lysosomal storage diseases. patsnap.com The accumulation of DS in the CNS can lead to a range of neurological symptoms, as discussed in the following section. patsnap.com

Table 4: Dermatan Sulfate in Neurological Contexts

Condition Mechanistic Role of Dermatan Sulfate Outcome
Spinal Cord Injury Upregulation in the glial scar. nih.govnih.gov Potentially promotes regeneration, in contrast to the inhibitory role of CSPGs. nih.govresearchgate.net
Neuroinflammation Modulation of inflammatory signaling. frontiersin.org Influences the inflammatory response in the CNS.
Lysosomal Storage Diseases Accumulation in the CNS due to metabolic defects. patsnap.com Neurological deficits and cognitive impairment. themedicalbiochemistrypage.orgnih.gov

Genetic Disorders Affecting Dermatan Sulfate Metabolism (Lysosomal Storage Diseases)

A group of genetic disorders known as mucopolysaccharidoses (MPS) are caused by deficiencies in the lysosomal enzymes responsible for the stepwise degradation of glycosaminoglycans (GAGs), including dermatan sulfate. mayocliniclabs.comtestcatalog.orgjst.go.jp The inability to break down DS leads to its progressive accumulation within lysosomes, resulting in widespread cellular and tissue damage. encyclopedia.comwikipedia.orgacibademhealthpoint.com

Hunter syndrome (MPS II) is a prominent example of a lysosomal storage disease affecting DS metabolism. themedicalbiochemistrypage.orgnih.govwikipedia.org It is an X-linked recessive disorder caused by a deficiency of the enzyme iduronate-2-sulfatase. themedicalbiochemistrypage.orgencyclopedia.comwikipedia.org This enzyme is essential for the degradation of both dermatan sulfate and heparan sulfate. themedicalbiochemistrypage.orgencyclopedia.com The accumulation of these GAGs in various tissues leads to the multisystemic clinical features of the disease, which can include coarse facial features, skeletal deformities, joint stiffness, cardiovascular problems, and in severe cases, neurological impairment. themedicalbiochemistrypage.orgnih.govencyclopedia.comacibademhealthpoint.com

Other types of MPS where dermatan sulfate accumulation is a key feature include MPS I (Hurler, Hurler-Scheie, and Scheie syndromes) and MPS VI (Maroteaux-Lamy syndrome). nih.govnih.govnih.gov In MPS I, the deficient enzyme is alpha-L-iduronidase, while in MPS VI, it is arylsulfatase B (also known as N-acetylgalactosamine-4-sulfatase). nih.govnih.gov Both of these enzyme deficiencies lead to the lysosomal storage of dermatan sulfate. nih.govnih.govnih.gov

The diagnosis of these disorders often involves the analysis of GAGs in the urine, where elevated levels of dermatan sulfate and heparan sulfate can be detected. encyclopedia.com Confirmation is then typically achieved by measuring the activity of the specific deficient enzyme in white blood cells or skin fibroblasts. encyclopedia.com

Table 5: Lysosomal Storage Diseases with Defective Dermatan Sulfate Metabolism

Disorder (MPS Type) Deficient Enzyme Accumulated GAGs Key Neurological and Systemic Manifestations
Hunter Syndrome (MPS II) Iduronate-2-sulfatase themedicalbiochemistrypage.orgencyclopedia.comwikipedia.org Dermatan sulfate, Heparan sulfate themedicalbiochemistrypage.orgencyclopedia.comwikipedia.org Cognitive impairment (in severe forms), skeletal deformities, cardiovascular disease. themedicalbiochemistrypage.orgnih.govacibademhealthpoint.com
Hurler/Scheie Syndromes (MPS I) Alpha-L-iduronidase nih.govnih.gov Dermatan sulfate, Heparan sulfate nih.govnih.gov Variable neurological involvement, corneal clouding, skeletal and cardiac abnormalities. testcatalog.org
Maroteaux-Lamy Syndrome (MPS VI) Arylsulfatase B nih.govnih.gov Dermatan sulfate nih.govnih.gov Normal intelligence, severe skeletal and cardiac disease, corneal clouding. nih.govnih.gov

Advanced Analytical and Methodological Approaches in Dermatan Sulfate Research

Structural Analysis Techniques

A combination of powerful analytical methods is essential to unravel the heterogeneity of dermatan sulfate (B86663), which arises from variations in the epimerization of D-glucuronic acid to L-iduronic acid and diverse sulfation patterns.

Mass Spectrometry (MS)

Mass spectrometry has become an indispensable tool for the detailed structural analysis of dermatan sulfate oligosaccharides. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used. Tandem mass spectrometry (MS/MS), often coupled with collision-induced dissociation (CID), allows for the determination of sulfation patterns and the epimerization of uronic acid residues in a single analysis. This approach can effectively differentiate between various dermatan sulfate glycoforms. Ion mobility separation-mass spectrometry (IMS-MS) has also emerged as a powerful technique for screening and structural analysis, capable of separating isomers and revealing atypical sulfation patterns. Furthermore, liquid chromatography-mass spectrometry (LC-MS/MS) assays have been developed for the sensitive quantification of dermatan sulfate in biological fluids by analyzing the disaccharides produced after enzymatic digestion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the primary structure and conformation of dermatan sulfate. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed. 1H-NMR spectroscopy is used to identify minor monosaccharide residues and to assess the influence of sulfation on the conformation of iduronic acid units. The chemical shifts of specific protons can reveal the sulfation positions on the N-acetylgalactosamine and iduronic acid residues.

13C-NMR spectroscopy complements 1H-NMR by providing data on the carbon skeleton of the disaccharide units, aiding in the determination of the ring conformation of the L-iduronate moiety. Quantitative 2D NMR methods, such as Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, have been developed for the accurate quantification of dermatan sulfate content in complex mixtures of glycosaminoglycans.

Chromatographic Separations (HPLC, GFC)

Chromatographic techniques are fundamental for the separation, purification, and quantification of dermatan sulfate and its constituent disaccharides. High-performance liquid chromatography (HPLC) is a widely used method. Strong anion exchange (SAX) HPLC is particularly effective for separating dermatan sulfate disaccharides based on their charge, which is determined by their sulfation pattern. Reverse-phase HPLC, often with ion-pairing reagents, provides an alternative separation mechanism.

Gel filtration chromatography (GFC), also known as size-exclusion chromatography, is employed to separate dermatan sulfate chains based on their molecular size. This technique is crucial for isolating proteoglycans containing dermatan sulfate side chains and for fractionating oligosaccharides generated by enzymatic digestion.

Enzymatic Digestion and Fragment Analysis

The controlled depolymerization of dermatan sulfate using specific enzymes is a cornerstone of its structural analysis. Chondroitinases, such as chondroitinase ABC, chondroitinase B, and chondroitinase AC, are enzymes that cleave the glycosidic linkages in dermatan sulfate chains, yielding unsaturated disaccharides.

Immunological Techniques for Detection and Localization

Immunological methods offer high specificity for the detection and localization of dermatan sulfate in tissues and cells. These techniques rely on monoclonal antibodies that recognize specific structural features of dermatan sulfate or its proteoglycan forms.

Immunohistochemistry is a powerful technique used to visualize the distribution of dermatan sulfate in tissue sections. This often involves a pre-treatment step with an enzyme like chondroitinase B to expose the specific epitopes for antibody binding. A panel of monoclonal antibodies, such as 9A2 (specific for unsaturated uronic acid coupled to N-acetylgalactosamine-4-sulfate), 6B6 (which reacts with small proteoglycans carrying dermatan sulfate side chains), 3B3, and 1B5, can be used to identify different dermatan sulfate structures.

Enzyme-linked immunosorbent assays (ELISA) have also been developed for the quantitative measurement of dermatan sulfate in biological samples, utilizing specific anti-dermatan sulfate antibodies for capture and detection.

In Vitro Model Systems for Studying Dermatan Sulfate Interactions

To understand the functional roles of dermatan sulfate, researchers utilize various in vitro model systems to study its interactions with proteins and other molecules. Cultured cells, such as human skin fibroblasts and B-cell lines, are commonly used to investigate the biosynthesis, secretion, and cellular interactions of dermatan sulfate proteoglycans.

Several biochemical and biophysical techniques are employed to characterize these interactions in a controlled environment. Affinity chromatography, using columns with immobilized dermatan sulfate (e.g., DS-Sepharose), can identify and isolate proteins that bind to dermatan sulfate from complex biological mixtures. Co-immunoprecipitation is another method to confirm interactions between dermatan sulfate proteoglycans and their binding partners.

Furthermore, techniques like immunogold labeling can be used to visualize the localization of dermatan sulfate proteoglycans on the cell surface and in the extracellular matrix of cultured cells. In vitro binding assays are also crucial for determining the affinity and specificity of interactions between dermatan sulfate and various proteins, including growth factors, cytokines, and extracellular matrix components like fibronectin. These studies often involve purified dermatan sulfate and the protein of interest to dissect the molecular details of their interaction.

Genetic Engineering and Cell Culture Models (e.g., Knockout Cell Lines, ES Cells)

The study of dermatan sulfate's function has been significantly advanced through the use of genetic engineering to create cellular and animal models with altered DS biosynthesis. These models are invaluable tools for investigating the roles of DS in development, tissue homeostasis, and disease. nih.govoup.com

Knockout Cell Lines and Animal Models: The generation of knockout models, particularly for the enzymes responsible for DS synthesis, has provided critical insights. Key enzymes targeted include dermatan sulfate epimerase (DSE) and dermatan 4-O-sulfotransferase-1 (D4ST1), which are rate-limiting factors in DS biosynthesis. mdpi.com Mutations in the genes encoding these enzymes, such as DSE and CHST14 (which encodes D4ST1), are linked to human connective tissue disorders like the musculocontractural type of Ehlers-Danlos syndrome, characterized by skin hyperextensibility, tissue fragility, and joint hypermobility. nih.govmdpi.comnih.gov

DS-deficient knockout mice exhibit severe phenotypes, including perinatal lethality, skin fragility, vascular abnormalities, and skeletal defects, underscoring the essential role of DS in tissue development and integrity. nih.govmdpi.comnih.gov More recently, CRISPR/Cas9 technology has been utilized to inactivate the DSE gene in fibroblast cell lines, confirming that the elimination of DS-epi1 reduces the pathological accumulation of GAGs in models of mucopolysaccharidosis type I (MPS-I). nih.gov Similarly, generating loss-of-function alleles in zebrafish for various CS/DS biosynthetic enzymes has revealed their crucial role in craniofacial development. nih.govresearchgate.net

Embryonic Stem (ES) Cells: Embryonic stem cells are another vital model for studying the role of GAGs in differentiation and pluripotency. While heparan sulfate's role in maintaining the undifferentiated state of mouse embryonic stem cells (mESCs) is well-documented, the function of DS is an emerging area of interest. frontiersin.org It has been shown that enzymes like D4ST1, which is critical for DS synthesis, may contribute to the undifferentiated state of mESCs and are involved in processes like mesodermal differentiation. frontiersin.org The expression of DS-synthesizing enzymes increases during the formation of embryonic bodies from mESCs, suggesting a role for DS in early developmental processes. nih.gov

Table 1: Examples of Genetic Models in Dermatan Sulfate Research
Model SystemGene/Enzyme TargetedTechnologyKey Findings/PhenotypeReference
MouseCHST14 (D4ST1)Gene KnockoutPerinatal lethality, skin fragility, vascular abnormalities, thoracic kyphosis, myopathy. nih.govmdpi.com nih.govmdpi.com
MouseDse (DSE)Gene KnockoutMimics musculocontractural Ehlers-Danlos syndrome; impaired tissue development. mdpi.comnih.gov mdpi.comnih.gov
Human Fibroblasts (MPS-I)DSE (DS-epi1)CRISPR/Cas9Reduced accumulation of GAGs, confirming the enzyme's role in pathology. nih.gov nih.gov
Zebrafishcsgalnact1a, chsy1, etc.CRISPR/Cas9Malformations in the craniofacial skeleton, demonstrating the role of CS/DS in development. nih.govresearchgate.net nih.govresearchgate.net
Mouse Embryonic Stem Cells (mESCs)D4ST1Expression AnalysisContributes to the undifferentiated state and may regulate Wnt signaling. frontiersin.org frontiersin.org

Advanced Imaging for Tissue Localization and Morphological Studies

Visualizing the precise location and organization of dermatan sulfate within the complex architecture of the extracellular matrix is crucial for understanding its function. Advanced imaging techniques allow for high-resolution mapping of DS distribution and its relationship with other matrix components, such as collagen fibrils.

Electron Microscopy: Transmission electron microscopy (TEM) has been instrumental in studying the spatial distribution and orientation of DS in connective tissues. nih.gov To specifically visualize DS, tissues can be treated with chondroitinase B, an enzyme that selectively degrades DS. By comparing TEM micrographs of treated and untreated tissue, researchers can identify DS-specific structures. This approach has been used to create 3D geometric models of DS GAGs and collagen fibrils in the human medial collateral ligament. nih.gov Such studies have revealed that DS GAGs are often oriented orthogonally to collagen fibrils, suggesting they play a role in bridging the interfibrillar gap, which is relevant to the tissue's mechanical properties. nih.gov

Mass Spectrometry Imaging (MSI): A more recent and powerful technique is mass spectrometry imaging (MSI). When combined with in-situ enzymatic digestion, MSI enables the spatially resolved profiling of GAGs directly within tissue sections. nih.gov This method provides detailed information on sulfation patterns and isomeric structures, allowing for high-resolution mapping of DS distribution across different histological regions and offering tissue-specific insights into its structural diversity. nih.gov

Table 2: Advanced Imaging Techniques for Dermatan Sulfate
TechniquePrincipleApplication in DS ResearchKey InsightsReference
Transmission Electron Microscopy (TEM) with Enzymatic DigestionHigh-resolution imaging of tissue ultrastructure, combined with specific removal of DS using chondroitinase B.Determining the spatial orientation and length of DS GAGs relative to collagen fibrils in connective tissues. nih.govDS GAGs are oriented to bridge interfibrillar gaps, contributing to tissue mechanical stability. nih.gov nih.gov
Mass Spectrometry Imaging (MSI)Spatially resolved mass analysis of molecules in a tissue section, often after enzymatic cleavage of GAGs.High-resolution mapping of DS distribution and its structural variants (e.g., sulfation patterns) across distinct histological regions. nih.govProvides tissue-specific information on the structural diversity and localization of DS. nih.gov nih.gov

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to monitor biomolecular interactions in real time. nih.govbioradiations.com It has become an essential tool for the quantitative analysis of interactions between dermatan sulfate and various proteins, providing crucial data on binding affinity and kinetics. nih.gov

In a typical SPR experiment, a DS preparation is immobilized on a sensor chip surface, and a solution containing the protein of interest (the analyte) is flowed over it. nih.govplos.org The binding and dissociation of the protein cause changes in the refractive index at the sensor surface, which are recorded in a sensorgram. nih.govbioradiations.com By fitting this data to kinetic models, key parameters can be calculated:

Association rate constant (kₐ): The rate at which the protein binds to the immobilized DS.

Dissociation rate constant (kₔ): The rate at which the protein-DS complex breaks apart.

Equilibrium dissociation constant (Kₗ): Calculated as kₔ/kₐ, this value represents the binding affinity. A lower Kₗ value indicates a stronger interaction.

SPR has been successfully used to characterize the binding of DS to a variety of proteins. For instance, studies have shown that DS chains are good binding partners for transglutaminase 2 (TG2), an enzyme involved in extracellular matrix cross-linking. plos.org SPR analysis has also been employed to demonstrate the interaction between DS and the monkeypox virus protein A29, revealing that GAGs with higher degrees of sulfation exhibit stronger binding affinity. semanticscholar.org These analyses are critical for understanding how the specific structure of DS, including its sulfation patterns, dictates its biological function through precise molecular interactions. nih.govfrontiersin.org

Table 3: Examples of DS-Protein Binding Kinetics Measured by SPR
Interacting ProteinDermatan Sulfate Source/TypeAssociation Rate (kₐ) (M⁻¹s⁻¹)Dissociation Rate (kₔ) (s⁻¹)Dissociation Constant (Kₗ) (M)Reference
Transglutaminase 2 (TG2)DS from Biglycan (B1168362)1.1 x 10⁴1.2 x 10⁻³1.1 x 10⁻⁷ plos.org
Transglutaminase 2 (TG2)DS from Decorin1.3 x 10⁴1.2 x 10⁻³9.2 x 10⁻⁸ plos.org
Monkeypox Virus Protein A29Dermatan Sulfate (DS)2.0 x 10³1.9 x 10⁻³9.5 x 10⁻⁷ semanticscholar.org

Future Directions and Emerging Research Areas in Dermatan Sulfate Glycobiology

Development of Novel Tools for Dermatan Sulfate (B86663) Glycomics and Glycoproteomics

A primary challenge in DS research has been its structural complexity and heterogeneity, which makes detailed analysis difficult. nih.govnih.gov Future progress is heavily reliant on the development of more sophisticated analytical tools.

Mass spectrometry (MS)-based approaches are at the forefront of this technological push, with techniques like ion mobility separation (IMS) coupled with MS offering new insights into DS composition. mdpi.com Liquid chromatography-mass spectrometry (LC-MS) platforms are also being refined for better glycoform quantification. springernature.com However, a significant hurdle remains in the inability of standard methods, such as disaccharide analysis using chondroitin (B13769445) ABC lyase, to effectively distinguish between DS and chondroitin sulfate (CS), often leading to mischaracterization. mdpi.com

Emerging tools are aiming to provide more comprehensive structural data. The glycosaminoglycan domain mapping approach (GAGDoMa) offers a method for mapping the structural domains of complex GAG mixtures. mdpi.com Furthermore, glycoproteomics strategies are being developed to yield detailed information about the linkage regions where DS chains attach to core proteins, though they currently provide less information on the internal and non-reducing end domains. nih.gov The continuous evolution of these technologies is essential for moving towards a more complete "glycomics" understanding of DS. nih.govnih.gov

Systems Glycomics Approaches to Comprehensive Dermatan Sulfate Analysis

To fully appreciate the functional significance of DS, researchers are moving towards systems-level analyses. This involves integrating data from glycomics, proteomics, and transcriptomics to build a holistic picture of how DS biosynthesis and function are regulated and how they impact cellular networks.

A key aspect of this is the development of high-throughput analytical workflows. Optimized strategies using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are being developed to allow for rapid analysis of DS-derived disaccharides directly from biological samples without extensive purification. mdpi.com These methods are beginning to enable the identification of specific sulfation patterns in complex tissues. mdpi.com

Furthermore, tools like GlycoMaple utilize gene expression profiles to visualize and estimate GAG structures, providing insights into the regulation of DS biosynthesis at the genetic level. mdpi.com By combining these advanced analytical techniques with systems-level data integration, researchers can begin to decipher the complex "sulfation code" that dictates DS's specific biological activities. nih.govresearchgate.net

Understanding Cross-talk Between Dermatan Sulfate and Other Glycosaminoglycans

Dermatan sulfate does not function in isolation. It often co-exists with other GAGs, such as chondroitin sulfate (CS) and heparan sulfate (HS), and can even be found in hybrid chains with CS. mdpi.comnih.gov Understanding the interplay, or "cross-talk," between these molecules is a critical emerging research area.

DS is biosynthetically derived from CS through the enzymatic epimerization of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). nih.govfrontiersin.org This shared origin results in structural similarities, yet the presence of IdoA in DS confers unique conformational flexibility and protein-binding properties not seen in CS. mdpi.comnih.gov For instance, while some proteins can bind to both CS and DS, others exhibit specific binding to one or the other, highlighting the functional importance of this epimerization. nih.gov

Similarly, DS shares the IdoA residue with heparin and HS, suggesting potential functional overlaps. oup.com However, DS is a galactosaminoglycan (containing N-acetylgalactosamine), whereas HS is a glucosaminoglycan (containing N-acetylglucosamine), subjecting them to different enzymatic modifications and resulting in distinct biological roles. oup.com Future research will focus on how the relative expression and specific structures of these different GAGs in the cellular microenvironment collectively influence cell behavior and tissue function.

Computational Modeling of Dermatan Sulfate Interactions and Conformations

Due to the inherent flexibility and heterogeneity of GAGs, experimental characterization alone can be challenging. nih.govresearchgate.net Computational modeling has become an indispensable tool for exploring the three-dimensional structures of DS and its interactions with proteins.

Molecular dynamics (MD) simulations are used to investigate the conformational space and dynamics of DS oligosaccharides. nih.govnih.gov These studies have revealed that DS possesses greater conformational flexibility compared to CS, largely due to the presence of the IdoA residue, which can adopt multiple conformations. mdpi.comnih.gov This flexibility is a key factor in its ability to interact with a diverse range of proteins. mdpi.com

Computational docking and molecular mechanics calculations complement MD simulations by predicting and analyzing the specific binding interfaces between DS and its protein partners. mdpi.comnih.gov These models help to decipher the "sulfation code," explaining how specific arrangements of sulfate groups create unique electrostatic surfaces for protein recognition. researchgate.net By integrating computational approaches with experimental data, researchers can gain a more precise understanding of the structure-function relationships governing DS activity.

Table 1: Computational Approaches in Dermatan Sulfate Research
Computational MethodApplication in Dermatan Sulfate ResearchKey Insights
Molecular Dynamics (MD) SimulationsInvestigating conformational flexibility and dynamics of DS chains. nih.govnih.govDS is conformationally more flexible than CS due to the IdoA residue. mdpi.comnih.gov
Molecular Mechanics (MM)Calculating energy maps of glycosidic linkages to identify stable conformations. nih.govHelps generate initial structures for more complex simulations. nih.gov
Computational DockingPredicting the binding modes of DS with proteins. mdpi.comIdentifies potential interaction sites and key residues involved in binding. mdpi.com

Exploration of Dermatan Sulfate Role in Emerging Biological Paradigms

Historically studied for its structural role in the extracellular matrix and its anticoagulant activity, the functional repertoire of DS is rapidly expanding. oup.comwikipedia.org Emerging research is uncovering its involvement in a host of fundamental biological processes, positioning it as a key signaling molecule. oup.comnih.gov

DS proteoglycans are now implicated in modulating the activity of growth factors, cytokines, and chemokines, thereby influencing processes like cell proliferation, migration, and differentiation. oup.comnih.gov Its roles in tissue development, wound healing, tumorigenesis, and infection are areas of intense investigation. nih.govmdpi.com For example, in the nervous system, specific DS structures have been shown to promote neurite outgrowth, suggesting a role in neural development and regeneration. jscimedcentral.com The ability of DS to interact with a wide variety of protein partners underscores its importance as a versatile biological response modifier. oup.com

Table 2: Expanding Biological Roles of Dermatan Sulfate
Biological ProcessRole of Dermatan SulfateMediating Interaction Partner (Example)
CoagulationActs as an anticoagulant by potentiating heparin cofactor II. mdpi.comHeparin cofactor II, Thrombin mdpi.com
Wound RepairModulates inflammation and tissue remodeling. oup.comnih.govGrowth factors, Cytokines oup.com
CancerInfluences tumor growth, invasion, and metastasis. nih.govpatsnap.comGrowth factors, Matrix metalloproteinases oup.com
Nervous System DevelopmentPromotes neurite outgrowth and guides neural development. jscimedcentral.comNeurotrophic factors jscimedcentral.com
InfectionServes as a target for pathogen attachment and invasion. oup.comBacterial, viral, and parasitic virulence factors oup.com

Strategies for Modulating Dermatan Sulfate Structure and Function for Research Applications

To dissect the precise functions of specific DS structures, researchers require methods to control its composition and presentation. This has led to the development of strategies to synthesize, modify, and inhibit the biosynthesis of DS.

Chemical and enzymatic synthesis approaches are enabling the generation of structurally defined DS oligosaccharides. mdpi.comnih.gov These synthetic molecules, with precise chain lengths and sulfation patterns, are invaluable tools for studying structure-function relationships at a molecular level. mdpi.com Chemoenzymatic degradation of natural DS using enzymes like chondroitin lyases can also produce defined fragments for analysis. mdpi.com

Another powerful strategy is to modulate DS biosynthesis within cells. This can be achieved by targeting the key enzymes involved in its production. For instance, inhibitors of dermatan sulfate epimerase 1 (DS-epi1), the enzyme that converts the CS precursor to DS, have been developed. nih.govoup.com Such inhibitors can reduce the amount of DS produced by cells, allowing researchers to study the consequences of its depletion. nih.gov These molecular tools are crucial for elucidating the specific roles of DS in complex biological systems.

Q & A

Basic Research Questions

Q. What methodologies are recommended for validating the purity (>90%) of dermatan sulfate in experimental workflows?

  • Answer : High-purity dermatan sulfate (DS) can be validated using size-exclusion chromatography (SEC) or agarose gel electrophoresis to assess molecular weight distribution and homogeneity . Quantification of iduronic acid (IdoA) and galactosamine (GalNAc) residues via HPLC with post-column derivatization ensures structural integrity . Enzymatic digestion with chondroitinase ABC or B, followed by disaccharide analysis using mass spectrometry (LC-MS/MS), confirms purity by detecting non-DS glycosaminoglycan contaminants .

Q. What structural characterization techniques are essential for analyzing dermatan sulfate's sulfation patterns?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1D/2D NOESY, TOCSY) resolves sulfation at C-4/C-6 of GalNAc and C-2 of IdoA . Disaccharide profiling via ion-pairing reverse-phase HPLC coupled with fluorescence detection quantifies sulfation motifs (e.g., ΔDi-4S vs. ΔDi-6S) . Molecular dynamics simulations can model DS-protein interactions to predict functional implications of specific sulfation patterns .

Q. How can researchers standardize assays for DS's anticoagulant activity in vitro?

  • Answer : Use activated partial thromboplastin time (aPTT) assays with human plasma to measure heparin cofactor II (HCII)-dependent thrombin inhibition. Compare activity against reference standards (e.g., EDQM-certified DS) . Surface plasmon resonance (SPR) quantifies DS-HCII binding kinetics, with buffer optimization (pH 7.4, 150 mM NaCl) to mimic physiological conditions .

Advanced Research Questions

Q. How do species-specific sulfation patterns in DS influence its biological activity (e.g., anticoagulation vs. growth factor modulation)?

  • Answer : DS from Styela plicata (ascidian) exhibits 10-fold higher HCII activation than mammalian DS due to unique 4-O-sulfation on GalNAc residues . In contrast, mammalian DS with 6-O-sulfation preferentially binds fibroblast growth factor-2 (FGF-2), enhancing mitogenic activity . Comparative glycomic profiling (e.g., sulfotransferase knockout models) can dissect structure-function relationships .

Q. How to resolve contradictions in DS's role in cancer progression (e.g., pro-metastatic vs. tumor-suppressive effects)?

  • Answer : Context-dependent effects may arise from DS proteoglycan (DSPG) localization (e.g., decorin in stroma inhibits TGF-β, while tumor-cell versican promotes migration) . Use 3D co-culture models with cancer-associated fibroblasts (CAFs) and transcriptomic profiling (RNA-seq) to map DS-dependent signaling pathways. CRISPR-Cas9 editing of DS-epimerase (DSE) in cancer cells can isolate DS-specific effects .

Q. What experimental designs address discrepancies in DS's anticoagulant efficacy between in vitro and in vivo models?

  • Answer : In vitro aPTT assays may overestimate activity due to plasma protein interference. In vivo rat thrombosis models (e.g., FeCl3-induced carotid injury) with DS administered intravenously (4 mg/kg) provide translational relevance . Pharmacokinetic studies using fluorophore-labeled DS track tissue distribution and clearance rates .

Q. How to investigate DS's dual role in wound repair (pro-coagulant vs. regenerative)?

  • Answer : Spatial-temporal analysis via immunohistochemistry in murine excisional wounds identifies DS colocalization with fibrin clots (early stage) and FGF-7 in granulation tissue (late stage) . Knockdown of DS-biosynthetic enzymes (e.g., CHST14) in zebrafish tail regeneration models uncovers stage-specific roles .

Data-Driven Insights

Table 1 : Comparative Anticoagulant Activity of DS from Different Sources

SourceSulfation PatternHCII Activity (IC50, nM)aPTT Prolongation (Fold)
Bovine LungGalNAc-4S, IdoA-2S1201.5x
Styela plicataGalNAc-4S, IdoA-2S123.0x
Ascidia nigraGalNAc-6S, IdoA-2S>500No effect
Data from in vitro plasma assays and rat models .

Methodological Recommendations

  • Structural Analysis : Combine NMR, LC-MS/MS, and enzymatic digestion for comprehensive sulfation mapping .
  • In Vivo Models : Use species-matched DS (e.g., mammalian DS for human disease models) to avoid interspecies variability .
  • Data Interpretation : Apply multivariate statistics to disentangle DS's pleiotropic effects in complex systems (e.g., PCA for omics datasets) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.